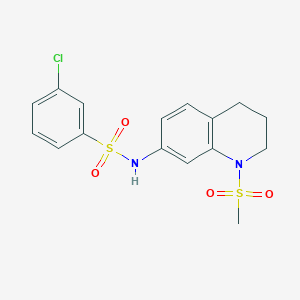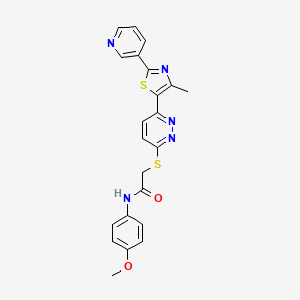![molecular formula C14H19NO B2747196 3-Cyclobutyl-2,3,4,5-tetrahydro-1H-benzo[D]azepin-7-OL CAS No. 720689-55-4](/img/structure/B2747196.png)
3-Cyclobutyl-2,3,4,5-tetrahydro-1H-benzo[D]azepin-7-OL
Descripción general
Descripción
3-Cyclobutyl-2,3,4,5-tetrahydro-1H-benzo[D]azepin-7-OL is a chemical compound with the molecular formula C14H19NO and a molecular weight of 217.31 g/mol . It is a pale-yellow to yellow-brown solid that is typically stored at temperatures between 2-8°C . This compound is part of the benzoazepine family, which is known for its diverse biological activities and potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclobutyl-2,3,4,5-tetrahydro-1H-benzo[D]azepin-7-OL involves several steps, starting from readily available starting materials. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction typically involves the use of catalysts and specific solvents to achieve the desired product with high purity .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity while minimizing costs and environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
3-Cyclobutyl-2,3,4,5-tetrahydro-1H-benzo[D]azepin-7-OL can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
3-Cyclobutyl-2,3,4,5-tetrahydro-1H-benzo[D]azepin-7-OL has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
Comparación Con Compuestos Similares
Similar Compounds
7-Methoxy-3-cyclobutyl-2,3,4,5-tetrahydro-1H-benzo[D]azepine: Similar structure with a methoxy group at the 7th position.
3-Cyclobutyl-2,3,4,5-tetrahydro-1H-benzo[D]azepin-7-OL: The parent compound.
Uniqueness
This compound is unique due to its specific cyclobutyl substitution, which may confer distinct chemical and biological properties compared to other benzoazepines .
Propiedades
IUPAC Name |
3-cyclobutyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c16-14-5-4-11-6-8-15(13-2-1-3-13)9-7-12(11)10-14/h4-5,10,13,16H,1-3,6-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KODOGLMDJREIOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2CCC3=C(CC2)C=C(C=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(3Z)-3-{[(2-bromophenyl)amino]methylidene}-1-[(3-fluorophenyl)methyl]-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione](/img/structure/B2747114.png)
![5-(4-Chlorophenyl)-4-(4-(2-phenoxyethyl)piperazin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B2747115.png)

![2-[(2-chlorobenzoyl)amino]-5-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-N-methylbenzenecarboxamide](/img/structure/B2747119.png)


![4-{[2-({[(3,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}-N-(2-methoxyethyl)benzamide](/img/structure/B2747123.png)

![3-(3,5-dimethylphenyl)-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2747125.png)

![2-{[(1E)-3-oxo-3-phenylprop-1-en-1-yl]amino}acetonitrile](/img/structure/B2747129.png)



